molecular formula C10H11ClN2O2 B6633891 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide

Cat. No.: B6633891
M. Wt: 226.66 g/mol
InChI Key: YBLDOJJGCGVGDO-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Properties

IUPAC Name

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-7(3-5-12)13-10(14)8-4-6-15-9(8)11/h4,6-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLDOJJGCGVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1=C(OC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it an efficient and environmentally friendly approach . Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide can be compared with other furan derivatives, such as:

    2-furoic acid: Known for its antimicrobial properties.

    Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.

    Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.

What sets 2-chloro-N-(1-cyanobutan-2-yl)furan-3-carboxamide apart is its unique structure, which may confer distinct biological activities and therapeutic potential .

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